molecular formula C14H12N4O3S B12923340 4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide CAS No. 63776-64-7

4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide

Cat. No.: B12923340
CAS No.: 63776-64-7
M. Wt: 316.34 g/mol
InChI Key: NTVUIIMYPPEVNS-UHFFFAOYSA-N
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Description

4-Amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide (CAS 63776-64-7) is a high-purity chemical reagent designed for research applications. This compound belongs to a class of benzenesulfonamide derivatives incorporating a 1,3,4-oxadiazole moiety, which have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II . Research indicates that this structural class exhibits high inhibitory potency, with some analogs demonstrating significantly greater affinity for hCA I compared to the standard drug acetazolamide . The compound's structure is typically divided into three key segments: the benzenesulfonamide head, which is known to interact with the zinc ion in the active site of carbonic anhydrases; the 1,3,4-oxadiazole linker; and a variable tail that can influence hydrophobicity and biological activity . With a molecular formula of C14H12N4O3S and a molecular weight of 316.34 g/mol , it is a valuable scaffold in medicinal chemistry research, particularly in the development of novel therapeutic agents for conditions like acute mountain sickness, where carbonic anhydrase inhibition plays a key role . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

63776-64-7

Molecular Formula

C14H12N4O3S

Molecular Weight

316.34 g/mol

IUPAC Name

4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H12N4O3S/c15-11-6-8-12(9-7-11)22(19,20)18-14-17-16-13(21-14)10-4-2-1-3-5-10/h1-9H,15H2,(H,17,18)

InChI Key

NTVUIIMYPPEVNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NS(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

The synthesis of 4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields 5-phenyl-1,3,4-oxadiazole-2-amine, which is then acylated with various acid chlorides to produce the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives of 4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide have been synthesized and tested for their cytotoxic effects on various cancer cell lines. A study showed that certain oxadiazole derivatives achieved IC50 values lower than standard drugs like staurosporine, indicating potent anticancer activity. Specifically, compounds with similar structures to this compound have demonstrated efficacy against cancer types such as leukemia and breast cancer .

Compound NameIC50 Value (µM)Cancer Type
Compound A1.18 ± 0.14HEPG2
Compound B0.2757Various
Compound C0.420 ± 0.012Alkaline Phosphatase Inhibitor

Antimicrobial Properties
The antimicrobial potential of oxadiazole derivatives has also been explored. These compounds have shown efficacy against a range of bacterial strains, making them candidates for further development as antimicrobial agents. Their mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Materials Science Applications

Optoelectronic Devices
The unique optical properties of this compound enable its use in the development of optoelectronic devices. The compound's ability to emit light when excited makes it suitable for applications in organic light-emitting diodes (OLEDs) and sensors. Research has indicated that the incorporation of oxadiazole units enhances the luminescent properties and thermal stability of materials used in these devices .

ApplicationDescription
OLEDsUtilizes luminescent properties for light emission
SensorsDetects specific analytes through fluorescence changes

Biological Research Applications

Mechanism-Based Studies
The compound has been utilized in studies aimed at understanding the mechanisms of action of various biological processes. For instance, research involving molecular docking studies has shown that derivatives can bind effectively to specific enzymes, indicating potential roles in enzyme inhibition . This aspect is crucial for drug design as it helps in identifying lead compounds for further development.

Case Studies

  • Cytotoxicity Evaluation
    A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The results indicated that certain substitutions on the oxadiazole ring significantly enhanced anticancer activity compared to the parent compound .
  • Antimicrobial Testing
    In another study, a series of oxadiazole derivatives were screened against common bacterial pathogens. The findings revealed that modifications to the phenyl group could enhance antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide involves its interaction with various molecular targets and pathways. It selectively interacts with nucleic acids, enzymes, and proteins, inhibiting their activity. For example, it can inhibit enzymes like thymidylate synthase, HDAC, and topoisomerase II, which are crucial for cancer cell proliferation . The compound’s ability to inhibit these targets makes it a potent anticancer agent.

Comparison with Similar Compounds

Rationale for Design :

  • Sulfonamide : Inhibits bacterial dihydropteroate synthase (DHPS), a target in folate biosynthesis .
  • 1,3,4-Oxadiazole : Enhances bioavailability and membrane permeability due to its planar, aromatic structure .

In Silico Studies :

  • Complies with Lipinski’s Rule of Five (molecular weight <500, LogP <5, hydrogen bond donors/acceptors ≤5/10), indicating oral bioavailability .
  • High bioactivity scores as a protease and enzyme inhibitor, particularly for derivatives with electron-donating substituents (e.g., hydroxyl, methoxy) .

Comparison with Structural Analogs

Variants within the 1,3,4-Oxadiazole Family

Modifications to the oxadiazole or sulfonamide substituents significantly alter bioactivity and physicochemical properties.

Table 1: Substituent Effects on Bioactivity and Properties

Compound ID Oxadiazole Substituent Sulfonamide Substituent LogP Bioactivity (Protease Inhibition) Key Reference
Original 5-Phenyl 4-Amino 2.1 High (Score: 0.75)
5b (Ev13) 4-Chlorophenyl 3-Butylamino, 2-Phenoxy 3.8 Antimicrobial (MIC: 4 µg/mL)
5c (Ev13) 4-Nitrophenyl 3-Butylamino, 2-Phenoxy 4.2 Moderate (MIC: 16 µg/mL)
Compound 3 (Ev14) 4-Chlorophenyl 4-Amino 2.8 Moderate (Score: 0.55)

Key Findings :

  • Electron-withdrawing groups (e.g., nitro in 5c) reduce solubility (higher LogP) and antimicrobial potency compared to electron-donating groups (e.g., methoxy in Compound 6, Ev2) .
  • Bulky substituents (e.g., phenoxy in 5b) enhance membrane interaction but may hinder target binding .

Heterocycle Replacement: Oxadiazole vs. Thiadiazole

Replacing the oxadiazole with a thiadiazole shifts therapeutic applications.

Table 2: Heterocycle Impact on Activity

Compound Heterocycle Target Activity Efficacy (vs. Standard Drug) Reference
Original (Oxadiazole) 1,3,4-Oxadiazole Antibacterial Comparable to sulfamethoxazole
a1 (Thiadiazole, Ev12) 1,3,4-Thiadiazole Anticonvulsant 85% seizure inhibition (vs. phenytoin)
a4 (Thiadiazole, Ev12) 1,3,4-Thiadiazole Anticonvulsant 90% seizure inhibition

Key Findings :

  • Thiadiazole derivatives exhibit strong anticonvulsant activity due to enhanced hydrogen bonding with neuronal targets .
  • Oxadiazoles retain antibacterial efficacy, likely due to structural mimicry of p-aminobenzoic acid (PABA) in DHPS inhibition .

Triazole and Other Heterocycle Derivatives

Triazole-containing analogs demonstrate broader antimicrobial spectra.

Table 3: Triazole-Based Sulfonamides

Compound (Ev8) Structure Activity MIC (µg/mL) Reference
4-Amino-N-((1-pentyl-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide Triazole + pentyl chain Antifungal (C. albicans) 8
Original (Oxadiazole) Oxadiazole + phenyl Antibacterial (E. coli) 2

Key Findings :

  • Triazole derivatives show dual antifungal and antibacterial activity, attributed to their ability to inhibit ergosterol synthesis and DHPS .
  • Oxadiazole derivatives remain more potent against Gram-negative bacteria due to better penetration .

Biological Activity

4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N4O3SC_{14}H_{12}N_{4}O_{3}S with a molecular weight of 304.33 g/mol. The structure features an oxadiazole ring, which is known for its diverse biological activities.

Synthesis

Recent studies have reported various synthetic routes for derivatives of oxadiazole compounds. For instance, microwave-assisted synthesis techniques have been employed to produce similar compounds with high yields and purity .

Anticancer Properties

Several studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. These compounds have demonstrated significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.65Induction of apoptosis
HeLa (Cervical Cancer)2.41Cell cycle arrest and apoptosis
PANC-1 (Pancreatic Cancer)1.50Inhibition of proliferation

The compound exhibited higher potency compared to traditional chemotherapeutics like doxorubicin in certain assays .

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

  • Apoptosis Induction : Flow cytometry assays indicated that this compound can trigger apoptotic pathways in cancer cells.
  • Inhibition of Carbonic Anhydrases : Some studies suggest that derivatives can selectively inhibit carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis .

Case Studies

A notable study evaluated the effects of this compound on perfusion pressure in isolated rat heart models. The results indicated a significant decrease in perfusion pressure compared to controls, suggesting cardiovascular implications as well .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical models indicate favorable permeability profiles across cellular membranes, which may enhance its bioavailability . Toxicological assessments are ongoing to ascertain any potential adverse effects associated with prolonged exposure.

Q & A

Q. What are the recommended synthetic routes for 4-amino-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzenesulfonamide, and what critical parameters influence yield?

The compound can be synthesized via a multi-step approach:

  • Step 1: Condensation of 4-aminobenzenesulfonyl chloride with 5-phenyl-1,3,4-oxadiazol-2-amine under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage .
  • Step 2: Optimization of reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance oxadiazole ring stability .
  • Critical parameters: Excess sulfonyl chloride (1.2–1.5 equiv), anhydrous conditions to prevent hydrolysis, and post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can spectroscopic techniques confirm the compound’s structure?

  • NMR:
  • ¹H NMR: Aromatic protons in the 7.1–8.3 ppm range (split patterns indicate substitution on benzene/oxadiazole rings). The NH₂ group appears as a broad singlet (~5.5 ppm) .
  • ¹³C NMR: Oxadiazole carbons resonate at 165–170 ppm (C=N), while sulfonamide sulfur-linked carbons appear at 125–135 ppm .
    • IR: Strong S=O asymmetric/symmetric stretches at 1360 cm⁻¹ and 1150 cm⁻¹ confirm sulfonamide formation .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antimicrobial screening: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤32 µg/mL indicating potential .
  • Enzyme inhibition: Carbonic anhydrase inhibition assays using 4-nitrophenyl acetate as a substrate; IC₅₀ values <1 µM suggest strong binding .

Advanced Research Questions

Q. What computational strategies predict binding affinity with targets like carbonic anhydrase?

  • Molecular docking: Use AutoDock Vina to model interactions between the sulfonamide group and the enzyme’s zinc-active site. Key residues: Thr199, Glu106, and His94 .
  • DFT calculations: Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gap) influencing reactivity .
  • Validation: Compare docking poses with X-ray crystallography data (e.g., PDB ID 1CA2) to assess accuracy .

Q. How to resolve contradictory solubility data across solvent systems?

  • Methodology:
  • Phase-solubility analysis: Measure solubility in DMSO, methanol, and aqueous buffers (pH 1.2–7.4) at 25°C and 37°C .
  • Hansen solubility parameters: Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) to identify solvent compatibility .
    • Common pitfalls: Overlooking solvent purity or temperature fluctuations during measurements.

Q. What experimental design considerations are critical for bioactivity comparisons with analogous sulfonamides?

  • Structural variables: Compare substituent effects (e.g., 5-phenyl vs. 5-methyl-oxadiazole) on dihydropteroate synthase inhibition .
  • Controls: Use sulfamethoxazole as a positive control in antimicrobial assays.
  • Statistical validation: Apply ANOVA with post-hoc Tukey tests to assess significance (p <0.05) across triplicate experiments .

Q. How does X-ray crystallography resolve tautomeric ambiguities or hydrogen bonding?

  • Single-crystal analysis: Resolve bond lengths (e.g., C=N in oxadiazole: ~1.29 Å) to distinguish tautomers.
  • Hydrogen bonding: Identify interactions between sulfonamide NH and oxadiazole N atoms (distance ~2.8 Å), stabilizing the crystal lattice .
  • Software: SHELX-97 for structure refinement; Mercury for visualizing packing diagrams .

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